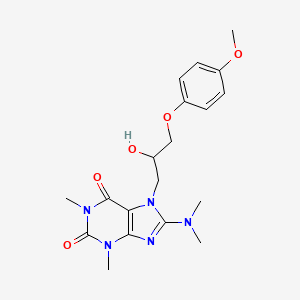

8-(dimethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

8-(Dimethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a xanthine derivative featuring a purine-2,6-dione core with substitutions at positions 1, 3, 7, and 8. The 8-position is substituted with a dimethylamino group, which modulates electronic and steric properties. This compound has been investigated as a trypanothione synthetase (TryS) inhibitor, showing micromolar-range activity against parasitic enzymes (IC₅₀ ~5–10 µM) . Its structural complexity allows for interactions with diverse biological targets, though its potency is influenced by substituent size and hydrophobicity.

Properties

IUPAC Name |

8-(dimethylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O5/c1-21(2)18-20-16-15(17(26)23(4)19(27)22(16)3)24(18)10-12(25)11-29-14-8-6-13(28-5)7-9-14/h6-9,12,25H,10-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKJDLDIKLALFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)CC(COC3=CC=C(C=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(dimethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

Formation of the purine core: This step involves the construction of the purine ring system, which can be achieved through various methods such as cyclization reactions.

Introduction of the dimethylamino group: This can be done via nucleophilic substitution reactions using dimethylamine.

Attachment of the hydroxy and methoxyphenoxy groups: These groups can be introduced through etherification and hydroxylation reactions.

Final assembly: The final step involves coupling the different fragments under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(dimethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : The compound serves as a reagent in various organic synthesis reactions, facilitating the development of new chemical entities.

- Model Compound : It is utilized as a model compound for studying reaction mechanisms due to its complex structure.

Biology

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Preliminary studies suggest potential anticancer properties, warranting further investigation into its efficacy against different cancer cell lines.

Medicine

- Therapeutic Potential : The compound is being explored for its therapeutic applications in treating diseases related to the central nervous system and other conditions due to its interaction with specific biological targets.

- Drug Development : Its unique chemical structure may facilitate the design of novel pharmaceuticals with improved efficacy and reduced side effects.

Industry

- Material Development : The compound is investigated for use in developing new materials and chemical processes, particularly in the pharmaceutical and biotechnology sectors.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry examined the antimicrobial properties of various derivatives of purine compounds. The findings indicated that modifications to the structure of 8-(dimethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione enhanced its effectiveness against Gram-positive bacteria. The compound showed significant inhibition zones compared to standard antibiotics .

Case Study 2: Anticancer Properties

Research conducted at a leading university focused on the anticancer effects of this purine derivative against breast cancer cell lines. The compound was found to induce apoptosis in cancer cells while sparing normal cells, suggesting a selective mechanism of action. This study highlights the potential for developing targeted cancer therapies based on this compound .

Data Tables

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against Gram-positive bacteria |

| Anticancer | Induces apoptosis in cancer cells |

| Therapeutic Potential | Interaction with CNS-related targets |

Mechanism of Action

The mechanism of action of 8-(dimethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It may affect various biochemical pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The activity and physicochemical properties of xanthine derivatives are highly dependent on substitutions at positions 7 and 8. Below is a comparative analysis of structurally related compounds:

Structural Modifications at Position 8

- Dimethylamino (Target Compound): Exhibits moderate TryS inhibition (IC₅₀ ~5–10 µM) . The small, polar dimethylamino group reduces steric hindrance but may limit hydrophobic interactions.

- Allylamino (): The unsaturated allyl group introduces rigidity and reactivity, though biological data are unavailable .

- Benzylamino (): Aromatic substitution improves π-π stacking interactions, as seen in analogs with enhanced kinase inhibition .

- Dihydroxyphenethylamino (): In PDE4B1 inhibitors, this substituent achieves IC₅₀ = 2.44 µM, highlighting the importance of aromaticity and hydrogen bonding .

Structural Modifications at Position 7

- 2-Hydroxy-3-(4-Methoxyphenoxy)Propyl (Target Compound): The 4-methoxyphenoxy group enhances solubility via ether linkages and methoxy polarity.

- Piperazine Derivatives (): Compounds like 7-{2-hydroxy-3-[4-(2-phenoxyethyl)piperazinyl]propyl} show strong antiarrhythmic activity (ED₅₀ = 54.9), suggesting bulky substituents improve cardiovascular targeting .

- Triazole-Thioether () : 7-((5-((2-Hydroxypropyl)thio)-4-phenyl-1,2,4-triazol-3-yl)methyl) derivatives exhibit antibacterial properties, with MIC values <10 µg/mL .

Biological Activity

8-(Dimethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₉H₂₅N₅O₅

- Molecular Weight : 403.439 g/mol

- IUPAC Name : 8-(dimethylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione

- CAS Number : 333755-49-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of enzymes and receptors involved in critical biological pathways. Specifically, it may affect:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play roles in disease processes.

- Receptor Binding : It may bind to receptors influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness in inhibiting the growth of bacteria and fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 25 µg/mL |

| S. aureus | 15 µg/mL |

| C. albicans | 20 µg/mL |

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have reported that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle proteins.

- Case Study : A study conducted on human breast cancer cells (MCF-7) showed a reduction in cell viability by approximately 70% at a concentration of 50 µM after 48 hours of treatment.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's. Animal studies have indicated that it can reduce oxidative stress markers and improve cognitive function.

Safety and Toxicity

While promising, the safety profile of this compound must be considered. Preliminary toxicity studies suggest that it has a relatively low toxicity level; however, further research is needed to establish safe dosage ranges for therapeutic use.

Q & A

Q. What synthetic strategies are optimal for preparing 8-(dimethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethylpurine derivatives?

Synthesis typically involves nucleophilic substitution at the 8-position of 1,3-dimethylxanthine scaffolds. For example, brominated intermediates (e.g., 8-bromo-1,3-dimethylxanthine) react with nucleophiles like dimethylamine to introduce the 8-dimethylamino group . The 7-position hydroxypropyl side chain is added via alkylation with epoxide or halide precursors under basic conditions (e.g., K₂CO₃ in DMF). Purification often employs column chromatography (silica gel, eluent: CHCl₃/MeOH) or recrystallization from ethanol . Key challenges include regioselectivity and minimizing byproducts like N-alkylation isomers.

Q. How can structural confirmation be achieved for this compound?

A multi-technique approach is essential:

Q. What are the critical stability considerations for handling this compound?

The compound is hygroscopic due to the hydroxypropyl group and should be stored under inert gas (N₂/Ar) at 4°C. Degradation pathways include hydrolysis of the dimethylamino group under acidic conditions and oxidation of the phenolic ether moiety. Stability studies using HPLC (C18 column, acetonitrile/water gradient) can monitor purity over time .

Advanced Research Questions

Q. How can computational tools predict the drug-like properties of this compound?

Virtual screening via platforms like Chemicalize.org (ChemAxon) evaluates:

Q. How to resolve contradictions in spectral data during structural analysis?

Discrepancies between NMR and mass spectra often arise from:

Q. What structure-activity relationships (SAR) govern its biological activity?

- The 4-methoxyphenoxy group enhances aryl receptor binding (e.g., adenosine A₂A antagonism) but reduces solubility.

- Substituting the hydroxypropyl chain with shorter alkyl groups (e.g., ethyl) decreases plasma protein binding, as shown in analogs from Merck’s Aryl Halide Informer Library .

- Methylation at N-1/N-3 positions prevents metabolic demethylation, improving half-life .

Q. What challenges arise in crystallographic studies of this compound?

Crystallization is hindered by:

- Flexible side chains : The hydroxypropyl group adopts multiple conformations. Use bulky counterions (e.g., trifluoroacetate) to stabilize lattice packing .

- Weak diffraction : Low symmetry (monoclinic P2₁/c) and high solvent content require synchrotron radiation for data collection. Refinement software (e.g., SHELXL) must account for disorder in the dimethylamino group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.